molecular formula C8H8N2 B160974 6-Aminoindole CAS No. 5318-27-4

6-Aminoindole

Cat. No. B160974
CAS RN: 5318-27-4
M. Wt: 132.16 g/mol
InChI Key: MIMYTSWNVBMNRH-UHFFFAOYSA-N
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Description

6-Aminoindole is a compound that has been identified as an inhibitor of several biological targets, including the mammalian target of rapamycin (mTOR) protein, the AcrAB-TolC efflux pump, Gli1-mediated transcription in the Hedgehog pathway, and DNA-topoisomerase II .


Synthesis Analysis

A series of diaminoindoles, including 3,4-diaminoindoles, 3,5-diaminoindoles, 3,6-diaminoindoles, and 3,7-diaminoindoles, have been synthesized from the corresponding nitroindoles. The synthesis involved a 10-step process starting from 4-nitroindole. These novel intermediates feature orthogonal protecting groups that allow them to be further diversified .


Molecular Structure Analysis

The molecular formula of 6-Aminoindole is C8H8N2, and its molecular weight is 132.16 g/mol .


Chemical Reactions Analysis

Indole-based compounds, including 6-Aminoindole, have been found to have important biological activities, including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties .

Scientific Research Applications

  • Electrochemical Nanogravimetric Study

    • Application: The electropolymerization of 6-aminoindole on gold electrodes in acidic media was studied .
    • Method: Potentiostatic or potential cycling electrooxidation of 6-aminoindole below 0.5 V vs. saturated calomel electrode leads to the formation of multilayer polymeric films .
    • Results: A mechanism of the redox transformations of poly (6-aminoindole) which involves protonation–deprotonation accompanying the electron transfer is suggested .
  • Biologically Active Indole Hybrids

    • Application: Scientists are interested in the synthesis of biologically active indole-based hybrids such as indole–coumarin, indole–chalcone, indole–isatin, indole–pyrimidine and so on, with the aim of improving activity, selectivity, and mitigating side effects .
    • Method: The method involves the synthesis of biologically active indole-based hybrids .
    • Results: The results show improved activity, selectivity, and mitigated side effects .
  • Antiviral Activity

    • Application: 6-Aminoindole derivatives have been reported as antiviral agents .
    • Method: The method involves the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
    • Results: Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anticancer Activity

    • Application: Indole derivatives, including 6-Aminoindole, have shown potential in anticancer research .
    • Method: The method involves the synthesis of indole derivatives and testing their efficacy for diverse malignancies .
    • Results: The results have shown that these indole derivatives can target different biological receptors and enzymes, expressing anticancer activity .
  • Anti-Inflammatory Activity

    • Application: 6-Aminoindole derivatives have been reported to have anti-inflammatory properties .
    • Method: The method involves the synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
    • Results: Among the tested compounds, the most potent compounds were found to be (6-chlorocyclohexa-2,4-dienyl)(1-(2,4,6-trichlorophenyl)pyrazolo[3,4-b]indol-8(1H)-yl)methanone (39) and (6-chlorocyclohexa-2,4-dienyl)(1-phenylpyrazolo[3,4-b]indol-8(1H)-yl)methanone (40) with percentage inflammation inhibition 85 and 79% (100 mg kg –1) and 70 and 64% respectively .
  • Antioxidant Activity

    • Application: Indole derivatives, including 6-Aminoindole, have shown potential in antioxidant research .
    • Method: The method involves the synthesis of indole derivatives and testing their efficacy for diverse biological activities .
    • Results: The results have shown that these indole derivatives can target different biological receptors and enzymes, expressing antioxidant activity .

Safety And Hazards

6-Aminoindole is considered hazardous. Inhalation, ingestion, or skin contact with the material may cause severe injury or death. Effects of contact or inhalation may be delayed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMYTSWNVBMNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292416
Record name 6-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoindole

CAS RN

5318-27-4
Record name 5318-27-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminoindole
Source EPA DSSTox
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Record name 6-Aminoindole
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Synthesis routes and methods

Procedure details

A yellow solution of 5.2 g. 6-nitroindole in 150 ml. ethyl acetate was added to 1.25 g. of pre-reduced 10% w/w palladium-on-charcoal in 50 ml. ethyl acetate. The mixture was shaken under 3.45 bar hydrogen overnight and then filtered through diatomaceous earth. The residue was washed with 150 ml. hot chloroform and the combined colourless filtrate and washings were evaporated to give a quantitative yield of 6-aminoindole as a dark oil; NMR: 3.5 (br s, 2H, NH2), 6.4 (m, 1H, H3), 6.5 (m, 2H, H5 +H7), 7.0 (dd, 1H, H2), 7.4 (d, 1H, H4), 7.8 (br, 1H, NH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
RK Brown, NA Nelson - Journal of the American Chemical Society, 1954 - ACS Publications
Reduction of 6-nitroindole with stannous chloride and concentrated hydrochloric acid gave an amor-phous material more stable in alkaline than in neutral or acidic solution as shown by …
Number of citations: 39 pubs.acs.org
P Manojkumar, V Mahipal, G Suresh… - Journal of Molecular …, 2022 - Elsevier
… The donor 6-aminoindole and its derivatives are used in many pharmacological applications like antimicrobic… Here, we report the new CT complex of chloranilic acid and 6-aminoindole. …
Number of citations: 9 www.sciencedirect.com
IS Stepanenko, SA Yamashkin… - Research Results in …, 2018 - rrpharmacology.ru
… The most significant activity was noted in amides and pyrroloquinolones based on 4-aminoindole, 6-aminoindole and 7-aminoindole.The most effective compounds with laboratory …
Number of citations: 16 rrpharmacology.ru
W Zhao, L He, TL Xiang, YJ Tang - European Journal of Medicinal …, 2019 - Elsevier
… Surprisingly, the IC 50 values of 4β-NH-(6″-aminoindole)-4-desoxy-podophyllotoxin (Compound 3) … For example, the antitumor activity of 6-aminoindole-substituted PTOX exhibited the …
Number of citations: 23 www.sciencedirect.com
BB Berkes, Á Nemes, CE Moore, F Szabó… - Journal of Solid State …, 2013 - Springer
… We report herein the results obtained in the case of electrooxidation of 6-aminoindole as well as the characterization of the resulting surface films in different aqueous solutions by …
Number of citations: 8 link.springer.com
SA Yamashkin, NY Kucherenko… - Chemistry of Heterocyclic …, 1997 - Springer
The possibility of using 2,3-dimethyl-7-methoxy-6-aminoindole for the production of pyrroloquinolines was studied. It was established that the methoxy group at position 7 activates the …
Number of citations: 6 link.springer.com
IS Stepanenko, SA Yamashkin, AI Kotkin… - 2018 - cyberleninka.ru
… The most significant activity was noted in amides and pyrroloquinolones based on 4-aminoindole, 6-aminoindole and 7-aminoindole.The most effective compounds with laboratory …
Number of citations: 4 cyberleninka.ru
FD Toste, IWJ Still - Organic preparations and procedures …, 1995 - Taylor & Francis
… cient route to 6-aminoindole from 2,4-dinitrotoluene. Furthermore, 6-aminoindole could serve as … amalgam under ultrasound conditions, to afford 6aminoindole 3a. In the absence of the …
Number of citations: 10 www.tandfonline.com
SA Yamashkin, NY Kucherenko… - Chemistry of Heterocyclic …, 1997 - Springer
Formation of enaminoketones, enaminocrotonate, and aminomethylenemalonate from 2,3-dimethyl-5-methoxy-6-aminoindole occurs significantly less easily than for the 7-methoxy …
Number of citations: 6 link.springer.com
Y Horbenko, O Aksimentyeva, V Kordan - submission.ieeenap.org
… polymerization of 6-aminoindole, the features of the polymer chain structure. Poly(6-aminoindole) … According to IR spectroscopy, the polymerization of 6-aminoindole occurs due to the …
Number of citations: 0 submission.ieeenap.org

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